molecular formula C16H10ClN3O2 B12624454 1H-Indazole-3-carboxylic acid, 1-[(4-chloro-2-cyanophenyl)methyl]- CAS No. 920019-79-0

1H-Indazole-3-carboxylic acid, 1-[(4-chloro-2-cyanophenyl)methyl]-

Cat. No.: B12624454
CAS No.: 920019-79-0
M. Wt: 311.72 g/mol
InChI Key: KCQIECLVXKJPLQ-UHFFFAOYSA-N
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Description

Systematic Nomenclature and IUPAC Conventions

The systematic name 1H-Indazole-3-carboxylic acid, 1-[(4-chloro-2-cyanophenyl)methyl]- adheres strictly to IUPAC guidelines for heterocyclic nomenclature. The parent structure is indazole—a bicyclic system comprising a benzene ring fused to a pyrazole moiety. Numerotation begins at the nitrogen atom in the pyrazole ring, with position 3 occupied by the carboxylic acid substituent (-COOH). The 1-[(4-chloro-2-cyanophenyl)methyl] prefix denotes a benzyl group attached to the indazole’s nitrogen at position 1, itself substituted with chlorine at position 4 and a cyano group (-CN) at position 2 on the phenyl ring.

Property Value
Molecular Formula C₁₆H₁₁ClN₂O₂
Molecular Weight 298.73 g/mol
CAS Registry Number 1234423-98-3

This nomenclature system ensures unambiguous identification, distinguishing it from positional isomers such as 1H-indazole-5-carboxylic acid derivatives. The presence of both electron-withdrawing (chloro, cyano) and electron-donating (methyl) groups creates distinct electronic environments that influence reactivity and intermolecular interactions.

Historical Context in Heterocyclic Chemistry Research

Indazole derivatives gained prominence in the late 20th century following discoveries of their biological activities, particularly as kinase inhibitors and G-protein-coupled receptor modulators. The specific substitution pattern seen in 1-[(4-chloro-2-cyanophenyl)methyl]-1H-indazole-3-carboxylic acid emerged from systematic structure-activity relationship (SAR) studies aimed at optimizing metabolic stability and target binding affinity. Early synthetic routes, such as those involving nitrosation of o-aminophenylacetic acid derivatives, provided access to the indazole core but faced limitations in regioselectivity.

Modern advances in transition-metal catalysis and flow chemistry have enabled more efficient construction of the 1-benzylated indazole scaffold. The incorporation of the 4-chloro-2-cyanophenyl group reflects a strategic design choice—the chloro substituent enhances lipophilicity for membrane permeability, while the cyano group engages in dipole-dipole interactions with protein targets.

Position Within Indazole Derivative Classification

This compound belongs to the 1H-indazole-3-carboxylic acid subclass, distinguished by:

  • N1-substitution : The benzyl group at position 1 prevents tautomerization common in unsubstituted indazoles, locking the molecule in the 1H-tautomeric form.
  • C3-functionalization : The carboxylic acid enables salt formation for improved solubility and serves as a hydrogen bond donor/acceptor in molecular recognition.
  • Aryl modifications : The 4-chloro-2-cyanophenyl substituent places it within the broader family of diarylmethane-indazole hybrids investigated for anticancer and anti-inflammatory properties.

Properties

CAS No.

920019-79-0

Molecular Formula

C16H10ClN3O2

Molecular Weight

311.72 g/mol

IUPAC Name

1-[(4-chloro-2-cyanophenyl)methyl]indazole-3-carboxylic acid

InChI

InChI=1S/C16H10ClN3O2/c17-12-6-5-10(11(7-12)8-18)9-20-14-4-2-1-3-13(14)15(19-20)16(21)22/h1-7H,9H2,(H,21,22)

InChI Key

KCQIECLVXKJPLQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=NN2CC3=C(C=C(C=C3)Cl)C#N)C(=O)O

Origin of Product

United States

Preparation Methods

General Synthesis Overview

The synthesis of 1H-Indazole-3-carboxylic acid, 1-[(4-chloro-2-cyanophenyl)methyl]- typically involves multi-step organic reactions. These methods can be categorized into several key approaches:

Direct Synthesis from Indazole Derivatives

One common method involves starting from indazole derivatives, which are then modified to introduce the carboxylic acid and chlorinated phenyl groups.

Example Method:

The reaction typically proceeds as follows:

  • The indazole derivative is dissolved in DMF.
  • The base is added to deprotonate the carboxylic acid, making it more nucleophilic.
  • The chlorinated aromatic compound is introduced, leading to nucleophilic substitution.
  • The mixture is stirred at room temperature and then heated to facilitate the reaction.

This method has been shown to yield high purity and good overall yields of the target compound.

Detailed Reaction Conditions

Typical Reaction Scheme

Step Description Conditions
1 Dissolve indazole derivative in DMF Room temperature
2 Add diisopropylethylamine Stir for 2 hours
3 Introduce chlorinated compound Heat at 45°C for 10 hours
4 Isolate product via solvent removal Vacuum filtration

Yield and Purity Analysis

In a study involving the synthesis of similar compounds, yields were reported as follows:

  • Indazole derivatives typically yield between 70% to 95% depending on the specific conditions and purity of starting materials.
  • The final product's purity can be enhanced through recrystallization from appropriate solvents such as methanol or ethanol.

Alternative Preparation Methods

Use of Reagents and Catalysts

Another approach includes using coupling agents like O-benzotriazole-N,N,N',N'-tetramethyluronium-hexafluoro-phosphate (HBTU) in conjunction with bases to facilitate the formation of amide bonds from carboxylic acids and amines.

Procedure:

  • Combine indazole-3-carboxylic acid with HBTU in DMF.
  • Add the amine component (e.g., (S)-3-aminoquinuclidine) gradually.
  • Stir overnight at room temperature followed by heating.

This method can provide high yields while minimizing side reactions.

Chemical Reactions Analysis

1H-Indazole-3-carboxylic acid, 1-[(4-chloro-2-cyanophenyl)methyl]- undergoes various chemical reactions:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to modify the cyano group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and cyano positions, using reagents like amines or thiols.

    Major Products: The major products formed from these reactions include derivatives with modified functional groups, which can be further utilized in various applications.

Scientific Research Applications

Chemical Properties and Structure

This compound belongs to the indazole family, characterized by a bicyclic structure that includes a pyrazole ring fused with a benzene ring. The specific molecular formula is C20H18ClN2O2C_{20}H_{18}ClN_2O_2, with a molecular weight of 364.82 g/mol. The presence of the carboxylic acid functional group at the 3-position and a chlorinated aromatic moiety at the 1-position enhances its reactivity and interaction with biological targets.

Biological Activities

1H-Indazole-3-carboxylic acid derivatives have garnered attention for their broad spectrum of biological activities:

  • Anticancer Properties : Research indicates that this compound exhibits significant anticancer activity by inhibiting tumor growth in various cancer cell lines. Studies have shown that it can induce apoptosis in cancer cells through the activation of caspase pathways and modulation of cell cycle regulators .
  • Neuropharmacology : The compound is being investigated for its potential as a selective serotonin receptor modulator. Molecular docking studies suggest that it binds favorably to serotonin receptors, which may lead to therapeutic effects in conditions related to serotonin dysregulation, such as depression and anxiety disorders .
  • Anti-inflammatory Effects : Indazole derivatives have been reported to reduce inflammation by inhibiting pro-inflammatory cytokine production. This property makes them candidates for treating inflammatory diseases, including rheumatoid arthritis and cardiovascular disorders .

Synthesis and Derivative Development

The synthesis of 1H-Indazole-3-carboxylic acid, 1-[(4-chloro-2-cyanophenyl)methyl]- typically involves multi-step organic reactions. Common methods include:

  • Reactions with Carbonyldiimidazole : This method allows for the formation of various derivatives through substitution reactions.
  • Control of Reaction Conditions : Optimizing parameters such as temperature and solvent choice significantly affects yield and purity .

Case Study 1: Anticancer Activity

A study conducted on several indazole derivatives, including 1H-Indazole-3-carboxylic acid, demonstrated potent anticancer effects against human breast cancer cell lines. The mechanism was attributed to the compound's ability to induce cell cycle arrest at the G2/M phase and promote apoptosis through mitochondrial pathways.

Case Study 2: Neuropharmacological Potential

In vitro studies assessing the compound's interaction with serotonin receptors revealed that it acts as a partial agonist at specific receptor subtypes. This activity suggests potential applications in treating mood disorders, supported by behavioral studies in animal models .

Comparative Analysis of Related Compounds

Compound NameStructure FeaturesUnique Properties
1H-Indazole-3-carboxylic acidBasic indazole structure with carboxylic acid groupFoundational structure for many derivatives
6-ChloroindazoleChlorinated indazole derivativeExhibits anti-inflammatory activity
N-(1-benzyl-4-methylhexahydro-1H-indazol-6-yl)-1H-indazole-3-carboxamideComplex structure with additional functional groupsPotential anticancer activity

This table highlights the versatility of indazole derivatives in medicinal chemistry while emphasizing the unique properties of the target compound related to its specific receptor antagonism.

Mechanism of Action

The mechanism of action of 1H-indazole-3-carboxylic acid, 1-[(4-chloro-2-cyanophenyl)methyl]- involves its interaction with specific molecular targets:

    Molecular Targets: The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function.

    Pathways Involved: It may affect signaling pathways related to cell proliferation, apoptosis, or inflammation, depending on the specific biological context.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent Effects on the Benzyl Group

The benzyl group at N1 is a critical determinant of bioactivity. Below is a comparison of substituents in analogous compounds:

Compound Name Substituents on Benzyl Group Key Functional Groups Biological Activity Reference
Compound A 4-chloro-2-cyanophenyl –Cl, –CN Under investigation
1-(2,4-Dichlorobenzyl)-1H-indazole-3-carboxylic acid 2,4-dichlorophenyl –Cl (two positions) Potent antispermatogenic activity
1-(4-Fluorophenyl)-tetrahydro-1H-indazole-3-carboxylic acid 4-fluorophenyl –F Not specified
1-[(4-Hydroxyphenyl)methyl]-1H-indazole-3-carboxylic acid 4-hydroxyphenyl –OH Potential solubility modifier

Key Observations :

  • This contrasts with hydroxyl (–OH, electron-donating) derivatives, which may prioritize solubility over membrane permeability .
Core Heterocycle Modifications

The indazole core can be modified or replaced, altering pharmacological profiles:

Compound Name Core Structure Key Features Application Reference
Compound A Indazole Bicyclic, two N atoms Broad therapeutic potential
1-(4-Chloro-2-fluorophenyl)-cyclopenta[c]pyrazole-3-carboxylic acid Cyclopenta[c]pyrazole Fused cyclopentane ring Structural rigidity for binding
1-(4-Chlorobenzyl)-1H-indole-3-carboxylic acid Indole Single N atom in 5-membered ring Research chemical

Key Observations :

  • Indazole vs.
  • Fused-ring systems : Cyclopenta[c]pyrazole derivatives (e.g., ) introduce conformational constraints, which may enhance selectivity but reduce synthetic accessibility .

Physicochemical Properties

Solubility and Lipophilicity
  • Compound A: The carboxylic acid group increases polarity, but the hydrophobic indazole core and cyanophenyl group reduce water solubility. Predicted logP ≈ 2.5–3.0 (moderate lipophilicity).
  • Ester derivatives (e.g., ethyl esters in ): Esters exhibit higher lipophilicity (logP ≈ 3.5–4.0), improving membrane permeability but requiring hydrolysis for activation.
Thermal Stability
  • Compound A : Melting point (mp) is unreported, but analogous indazole-3-carboxylic acids (e.g., 1H-Indazole-3-carboxylic acid, CAS 4498-67-3) have mp 259–262°C .
  • Methyl ester analogs : mp 130–135°C , highlighting the impact of esterification on crystallinity.
Antispermatogenic Activity
  • Mechanistic insight : EWGs may enhance interaction with testosterone-binding proteins or enzymes in spermatogenesis.
Neurological Targets

    Biological Activity

    1H-Indazole-3-carboxylic acid, 1-[(4-chloro-2-cyanophenyl)methyl]- is a derivative of indazole that has garnered attention for its potential biological activities. Indazoles are known for their diverse pharmacological properties, including antitumor, antibacterial, and anti-inflammatory effects. This article explores the biological activity of this specific compound, synthesizing findings from various studies to provide a comprehensive overview.

    Chemical Structure

    The compound is characterized by the following chemical structure:

    • Molecular Formula : C13H10ClN3O2
    • Molecular Weight : 273.69 g/mol

    Antitumor Activity

    Recent studies have highlighted the antitumor potential of indazole derivatives. For instance, research indicates that certain indazole compounds exhibit significant inhibitory effects on cancer cell lines. A study focusing on a related indazole derivative demonstrated an IC50 value of 5.15 µM against the K562 cell line, suggesting that modifications in the indazole structure can enhance anticancer properties .

    CompoundCell LineIC50 (µM)
    1H-Indazole-3-carboxylic acid derivativeK5625.15
    Control (5-Fu)Hep-G2<10

    Antispermatogenic Activity

    Another notable biological effect of indazole derivatives is their antispermatogenic activity. A study reported that several halogenated indazole derivatives significantly reduced testicular weight and inhibited spermatogenesis in rat models. The histological examination revealed disorganization of seminiferous tubules and loss of spermatocytes, indicating a potent effect on male reproductive health .

    CompoundEffect on Testicular WeightSpermatogenesis Inhibition
    1-(4-chloro-2-methylbenzyl)-1H-indazole-3-carboxylic acidSignificant ReductionHigh Inhibition
    ControlNormalNormal

    Antibacterial Activity

    Indazole derivatives have also been studied for their antibacterial properties. While specific data on the compound is limited, related compounds have shown promising antibacterial activity against various pathogens, suggesting potential applications in treating infections .

    Study on Antitumor Activity

    In a recent investigation published in the International Journal of Molecular Sciences, researchers synthesized a series of indazole derivatives and evaluated their antitumor activity against multiple cancer cell lines. The study concluded that specific substitutions on the indazole ring significantly influenced biological activity, with some derivatives demonstrating superior efficacy compared to standard chemotherapeutics .

    Study on Reproductive Toxicity

    A study published in PubMed examined the effects of several halogenated indazole derivatives on male rats. The results indicated that these compounds not only affected testicular weight but also resulted in histological changes consistent with impaired spermatogenesis. This highlights the dual nature of indazole derivatives as both potential therapeutic agents and substances requiring caution due to reproductive toxicity .

    Q & A

    Q. What are the established synthetic routes for preparing 1H-Indazole-3-carboxylic acid derivatives, and how are reaction conditions optimized?

    The synthesis of indazole-3-carboxylic acid derivatives typically involves multistep organic reactions. For example, 1-[(4-chloro-2-cyanophenyl)methyl]-substituted derivatives can be synthesized via:

    • Reflux condensation : Reacting substituted benzyl halides with indazole-3-carboxylic acid precursors in acetic acid with sodium acetate as a base .
    • Diazotization : Efficient coupling of diazonium salts with activated aromatic rings under controlled pH (e.g., using NaNO₂/HCl) to introduce substituents .
      Optimization includes solvent selection (e.g., DMF for recrystallization ), temperature control (reflux at 80–100°C), and stoichiometric ratios (1.1:1 molar excess of aldehyde derivatives to indazole precursors to minimize side products ).

    Q. What spectroscopic and chromatographic methods are used to characterize this compound?

    • 1H/13C NMR : Assignments focus on indazole ring protons (δ 7.2–8.1 ppm) and substituent-specific signals (e.g., cyanophenyl methyl groups at δ 4.5–5.0 ppm) .
    • FT-IR : Carboxylic acid C=O stretching (~1700 cm⁻¹) and nitrile C≡N absorption (~2240 cm⁻¹) confirm functional groups .
    • HPLC-PDA : Purity analysis using C18 columns with acetonitrile/water gradients (retention time ~12–15 min) .

    Q. How are regulatory considerations addressed for handling indazole derivatives?

    Under controlled substance frameworks (e.g., EMCDDA regulations), derivatives substituted with alkyl/cyano groups at the indazole nitrogen require strict documentation due to structural similarities to regulated psychoactive substances . Researchers must comply with licensing for synthesis, storage, and disposal .

    Advanced Research Questions

    Q. How do crystallographic studies inform the stability and bioactivity of this compound?

    Single-crystal X-ray diffraction (SCXRD) reveals triclinic packing (space group P-1) with unit cell parameters a = 5.2879 Å, b = 8.1754 Å, and intermolecular hydrogen bonds (O–H···N, 2.8 Å) stabilizing the lattice . Enhanced amorphousness correlates with improved dissolution rates in pharmacokinetic studies . Computational DFT studies further predict charge distribution at the carboxylic acid moiety, influencing binding to targets like eIF4E/eIF4G .

    Q. What experimental contradictions exist in reported bioactivity data, and how are they resolved?

    Discrepancies in cytotoxicity (e.g., IC₅₀ varying by 10–100 µM across studies) arise from:

    • Assay variability : MTT vs. ATP-based viability tests yield differing sensitivities .
    • Solubility limitations : Poor aqueous solubility (~0.1 mg/mL) necessitates DMSO carriers, which may artifactually suppress activity at high concentrations . Mitigation includes nanoformulation (liposomal encapsulation) or prodrug strategies (ester derivatization) .

    Q. How can computational methods guide the design of derivatives with enhanced target selectivity?

    • Docking simulations : Indazole-3-carboxylic acid derivatives show high affinity for kinase domains (e.g., hexokinase II) via π-π stacking with Phe70 and hydrogen bonding with Asp78 .
    • QSAR models : Electron-withdrawing groups (e.g., –CN, –Cl) at the 4-position of the benzyl substituent improve metabolic stability (logP < 3) and reduce CYP3A4-mediated oxidation .

    Q. What methodological challenges arise in scaling up synthesis, and how are they addressed?

    • Byproduct formation : Diazonium coupling may yield regioisomers; reversed-phase flash chromatography (C18 silica, 20–40 µm) separates isomers with >95% purity .
    • Catalyst poisoning : Pd/C catalysts in hydrogenation steps are deactivated by sulfur impurities; pre-treatment with activated charcoal removes thiol contaminants .

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